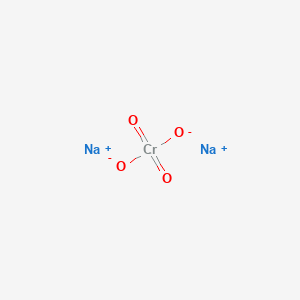
2-Amino-6-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-hydroxybenzamide (AHBA) is an organic compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in water and ethanol. AHBA has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
2-Amino-6-hydroxybenzamide has been shown to exhibit various biological activities, including antibacterial, antitumor, and anti-inflammatory activities. The mechanism of action of 2-Amino-6-hydroxybenzamide is not fully understood, but it is believed to involve the inhibition of bacterial enzymes, such as DNA gyrase and topoisomerase IV. 2-Amino-6-hydroxybenzamide has also been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In addition, 2-Amino-6-hydroxybenzamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Effets Biochimiques Et Physiologiques
2-Amino-6-hydroxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including gram-positive and gram-negative bacteria. 2-Amino-6-hydroxybenzamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 2-Amino-6-hydroxybenzamide has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. However, the exact biochemical and physiological effects of 2-Amino-6-hydroxybenzamide are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-6-hydroxybenzamide has several advantages for lab experiments, including its high solubility in water and ethanol, its stability under various pH conditions, and its potential applications in various fields. However, there are also some limitations to the use of 2-Amino-6-hydroxybenzamide in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-Amino-6-hydroxybenzamide. One direction is to investigate its potential applications in the development of antibacterial agents, antitumor agents, and anti-inflammatory agents. Another direction is to investigate its potential applications as a chelating agent for metal ions and as a fluorescent probe for the detection of metal ions and amino acids. Further investigation into the mechanism of action of 2-Amino-6-hydroxybenzamide is also needed to fully understand its potential applications in various fields.
Méthodes De Synthèse
2-Amino-6-hydroxybenzamide can be synthesized through several methods, including the reaction of 2-nitro-6-hydroxybenzamide with hydrazine hydrate, the reduction of 2-nitro-6-oximebenzamide with zinc in acetic acid, and the reaction of 2-nitro-6-bromoaniline with hydroxylamine hydrochloride. The yield of the synthesis method depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
2-Amino-6-hydroxybenzamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of various biologically active compounds, such as antibacterial agents, antitumor agents, and anti-inflammatory agents. 2-Amino-6-hydroxybenzamide has also been used as a chelating agent for metal ions, such as copper, iron, and zinc. In addition, 2-Amino-6-hydroxybenzamide has been used as a fluorescent probe for the detection of metal ions and amino acids.
Propriétés
Numéro CAS |
136247-88-6 |
|---|---|
Nom du produit |
2-Amino-6-hydroxybenzamide |
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-amino-6-hydroxybenzamide |
InChI |
InChI=1S/C7H8N2O2/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,8H2,(H2,9,11) |
Clé InChI |
CQPIGRPWLXRVNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)C(=O)N)N |
SMILES canonique |
C1=CC(=C(C(=C1)O)C(=O)N)N |
Synonymes |
Benzamide, 2-amino-6-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)

![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)


![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)